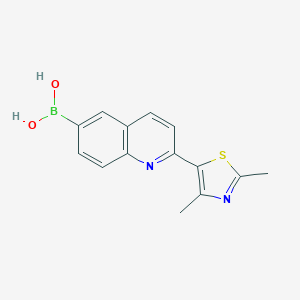
(2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid: is a boronic acid derivative that features a quinoline ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, such as an alkyne or alkene, to introduce the boronic acid functionality . The reaction conditions often involve the use of a boron reagent, such as borane or a boronic ester, under controlled temperature and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial-scale synthesis.
化学反応の分析
Types of Reactions: (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline and thiazole rings can undergo reduction reactions under specific conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol or water).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced quinoline or thiazole derivatives.
Substitution: Coupled products with various aryl or alkyl groups.
科学的研究の応用
Chemistry: In organic synthesis, (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the synthesis of biaryl compounds and other heterocyclic structures .
Biology and Medicine: The quinoline and thiazole rings are known for their biological activity, and the boronic acid group can enhance the compound’s binding affinity to biological targets .
Industry: In the materials science field, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as conductivity and stability .
作用機序
The mechanism of action of (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The quinoline and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
類似化合物との比較
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring and are used in medicinal chemistry for their pharmacological properties.
Imidazole derivatives: These compounds are structurally similar and are known for their broad range of chemical and biological activities.
Uniqueness: The uniqueness of (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid lies in the combination of the quinoline, thiazole, and boronic acid functionalities. This combination provides a versatile platform for various applications in organic synthesis, medicinal chemistry, and materials science. The boronic acid group, in particular, enhances its reactivity and binding properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
898825-60-0 |
|---|---|
分子式 |
C14H13BN2O2S |
分子量 |
284.1 g/mol |
IUPAC名 |
[2-(2,4-dimethyl-1,3-thiazol-5-yl)quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C14H13BN2O2S/c1-8-14(20-9(2)16-8)13-5-3-10-7-11(15(18)19)4-6-12(10)17-13/h3-7,18-19H,1-2H3 |
InChIキー |
PWCIBXJGRQOEGS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C3=C(N=C(S3)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8765103.png)
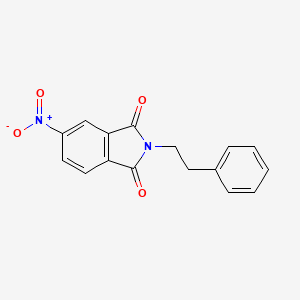
![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B8765115.png)
![Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-](/img/structure/B8765120.png)

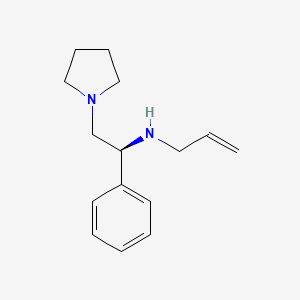
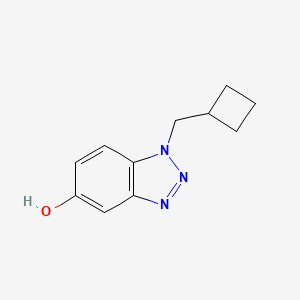
![2,3-Dichlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8765155.png)
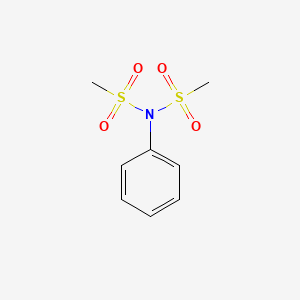
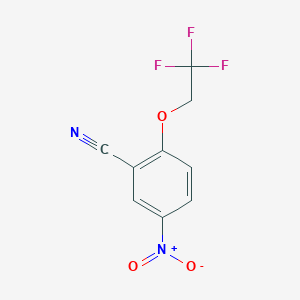
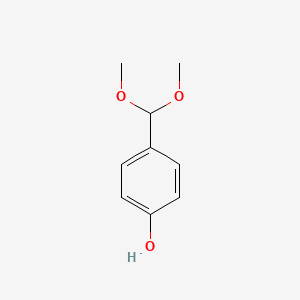

![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)

